molecular formula C13H23NO4 B13916062 Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No.: B13916062
M. Wt: 257.33 g/mol
InChI Key: ADEPCDOPYIWFOH-NXEZZACHSA-N
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Description

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound that features a cyclohexane ring substituted with a tert-butoxycarbonylamino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification. One common method involves the reaction of (1R,3R)-3-aminocyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Produces (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

    Deprotection: Yields (1R,3R)-3-aminocyclohexanecarboxylate.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its structural features.

    Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the active compound formed after deprotection.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3R)-3-aminocyclohexanecarboxylate: Lacks the Boc protecting group.

    Methyl (1R,3R)-3-(acetylamino)cyclohexanecarboxylate: Features an acetyl protecting group instead of Boc.

    Methyl (1R,3R)-3-(benzylamino)cyclohexanecarboxylate: Contains a benzyl protecting group.

Uniqueness

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate is unique due to the presence of the Boc group, which provides stability and protection to the amino group during synthetic transformations. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

methyl (1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1

InChI Key

ADEPCDOPYIWFOH-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OC

Origin of Product

United States

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